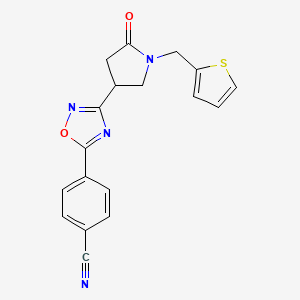
4-(3-(5-Oxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its uses or applications in various fields such as medicine, industry, or research.
Synthesis Analysis
This involves the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process. The yield and purity of the product are also important aspects of synthesis analysis.Molecular Structure Analysis
This involves determining the molecular structure of the compound using various spectroscopic techniques such as NMR, IR, UV-Vis, and X-ray crystallography. The molecular weight, molecular formula, and the arrangement of atoms in the molecule are determined in this analysis.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Antitubercular Agents
Oxadiazole derivatives have been synthesized and evaluated for their antitubercular activity. A study explored the synthesis of pyrrole derivatives aimed at developing antitubercular agents. These compounds, characterized through IR, NMR, and mass spectra, demonstrated moderate to good antitubercular activity against Mycobacterium tuberculosis. Pharmacophore modeling and molecular docking studies supported the biological activity results, suggesting these derivatives' potential as novel InhA inhibitors in tuberculosis treatment (Joshi et al., 2015).
Electronic Properties for OLEDs
Derivatives of oxadiazole, including those combined with thiophene and pyrrolidin-2-one, have been studied for their optical, electronic, and charge transport properties. These properties make them promising candidates for organic light-emitting diodes (OLEDs) and other electronic applications. A specific study focused on designing oxadiazole derivatives to explore their suitability as luminescent materials and charge transport materials in OLEDs, highlighting the importance of structural variation on their photophysical properties (Sun & Jin, 2017).
Antibacterial Studies
Research into oxadiazole-bearing compounds has also included their antibacterial properties. A study synthesized N-substituted derivatives of a specific oxadiazole compound, evaluating their effectiveness against Gram-negative and Gram-positive bacteria. The compounds exhibited moderate to significant antibacterial activity, underscoring oxadiazoles' potential in developing new antibacterial agents (Khalid et al., 2016).
Photovoltaic Application
Oxadiazole-substituted compounds have been utilized in photovoltaic applications, particularly in the development of low-bandgap polymers for solar cells. A study introduced electron-deficient heterocycle oxadiazole into the thieno[3,4-b]thiophene framework, leading to polymers with significant photovoltaic performance. The research demonstrates the utility of oxadiazole derivatives in enhancing the efficiency of solar energy conversion devices (Zhu et al., 2015).
Safety And Hazards
This involves studying the safety and hazards associated with the compound. It includes its toxicity, flammability, environmental impact, and the precautions to be taken while handling it.
Future Directions
This involves predicting the future applications and studies of the compound based on its current uses and properties.
Please note that the availability of this information depends on the extent of research done on the compound. For a newly synthesized or less-studied compound, some of this information might not be available. It’s always a good idea to refer to scientific literature or databases for the most accurate and up-to-date information.
properties
IUPAC Name |
4-[3-[5-oxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c19-9-12-3-5-13(6-4-12)18-20-17(21-24-18)14-8-16(23)22(10-14)11-15-2-1-7-25-15/h1-7,14H,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDRHEWAIMRZSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CS2)C3=NOC(=N3)C4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(5-Oxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3,4-Dichlorophenyl)-2-hydroxy-4-[2-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2822363.png)
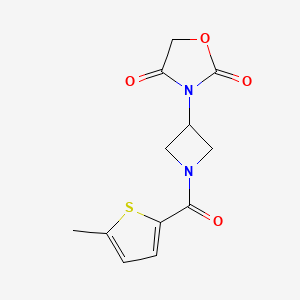
![N-[2-(1H-indol-3-yl)ethyl]furan-2-carboxamide](/img/structure/B2822366.png)
![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,3-dimethylbutanamide](/img/structure/B2822370.png)
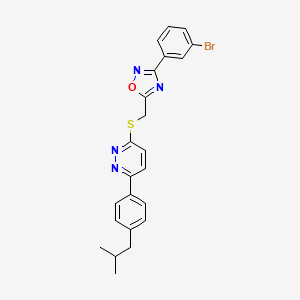
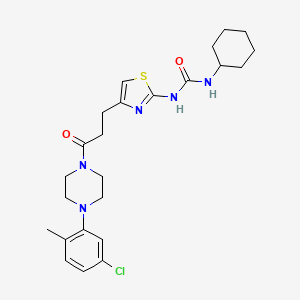
![1-methyl-3-octadecyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2822373.png)
![4-hydrazinyl-7,8-dimethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B2822376.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-methyl-1H-indol-5-yl)methyl)acrylamide](/img/structure/B2822377.png)
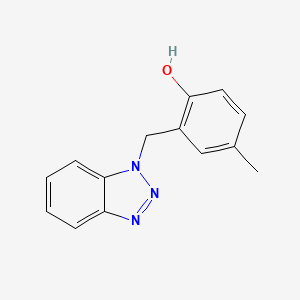
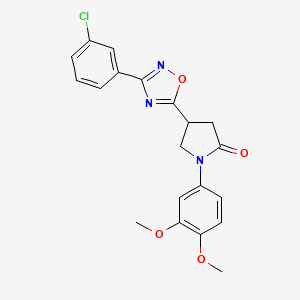
![2'-Phenyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2822383.png)
![N-cyclohexyl-N-methyl-5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole-2-carboxamide](/img/structure/B2822384.png)
![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(4-fluorophenyl)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2822385.png)